molecular formula C9H12N2O5 B12389729 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

Cat. No.: B12389729
M. Wt: 228.20 g/mol
InChI Key: HBAOOJMHOIAVIG-DYZKPSFTSA-N
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Description

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a compound that belongs to the class of nucleosides It is a derivative of pyrimidine and is characterized by the presence of a hydroxymethyl group and multiple hydroxyl groups attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the condensation of a pyrimidine derivative with a sugar moiety. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the desired nucleoside. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of catalysts like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of ethers, esters, or other derivatives.

Scientific Research Applications

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analogs for therapeutic use.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase, disrupting their normal function and leading to cellular effects.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluorocytidine: A nucleoside analog with antiviral and anticancer properties.

    4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: A synthetic nucleoside analog with DNA binding activity.

    4-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: Another nucleoside analog with potential therapeutic applications.

Uniqueness

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to interfere with nucleic acid synthesis makes it a valuable compound in the development of antiviral and anticancer therapies.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H12N2O5/c12-3-5-7(14)8(15)9(16-5)11-2-1-6(13)10-4-11/h1-2,4-5,7-9,12,14-15H,3H2/t5-,7+,8?,9-/m1/s1

InChI Key

HBAOOJMHOIAVIG-DYZKPSFTSA-N

Isomeric SMILES

C1=CN(C=NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C=NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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